molecular formula C18H19BrN2O5 B3912567 (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE

Cat. No.: B3912567
M. Wt: 423.3 g/mol
InChI Key: GJPHNGVKCQEVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and a brominated phenoxy group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with an amine to form a Schiff base, followed by the reaction with 2-(2-bromo-4-methylphenoxy)acetic acid under specific conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
  • (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE

Uniqueness

The uniqueness of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE lies in its specific configuration and the presence of both methoxy and brominated phenoxy groups

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5/c1-11-4-6-14(13(19)8-11)25-10-17(22)26-21-18(20)12-5-7-15(23-2)16(9-12)24-3/h4-9H,10H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPHNGVKCQEVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
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(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
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(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
Reactant of Route 4
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
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(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
Reactant of Route 6
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(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE

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